molecular formula C12H17NO4S B2379188 N,N,5-Trimethyl-2-(oxiran-2-ylmethoxy)benzenesulfonamide CAS No. 2411284-34-7

N,N,5-Trimethyl-2-(oxiran-2-ylmethoxy)benzenesulfonamide

Cat. No.: B2379188
CAS No.: 2411284-34-7
M. Wt: 271.33
InChI Key: YUIMXVDVPQZQPJ-UHFFFAOYSA-N
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Description

N,N,5-Trimethyl-2-(oxiran-2-ylmethoxy)benzenesulfonamide is a chemical compound with a complex structure that includes an oxirane (epoxide) ring and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,5-Trimethyl-2-(oxiran-2-ylmethoxy)benzenesulfonamide typically involves the reaction of a suitable precursor with an epoxide. One common method involves the reaction of 2-(chloromethyl)oxirane with a sulfonamide derivative in the presence of a base such as tetramethylammonium iodide . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N,N,5-Trimethyl-2-(oxiran-2-ylmethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened under oxidative conditions.

    Reduction: Reduction reactions can modify the sulfonamide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the epoxide ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with benzylamine can lead to the formation of a benzyl-substituted sulfonamide .

Scientific Research Applications

N,N,5-Trimethyl-2-(oxiran-2-ylmethoxy)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,5-Trimethyl-2-(oxiran-2-ylmethoxy)benzenesulfonamide involves its interaction with molecular targets through its reactive epoxide ring and sulfonamide group. The epoxide ring can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially inhibiting their function. The sulfonamide group can interact with specific enzymes, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,5-Trimethyl-2-(oxiran-2-ylmethoxy)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

N,N,5-trimethyl-2-(oxiran-2-ylmethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-9-4-5-11(17-8-10-7-16-10)12(6-9)18(14,15)13(2)3/h4-6,10H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIMXVDVPQZQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CO2)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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